3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14975441
InChI: InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-9-11(22-2)5-7-14(13)23-3/h4-9H,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C18H16ClNO3S
Molecular Weight: 361.8 g/mol

3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14975441

Molecular Formula: C18H16ClNO3S

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C18H16ClNO3S
Molecular Weight 361.8 g/mol
IUPAC Name 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-9-11(22-2)5-7-14(13)23-3/h4-9H,1-3H3,(H,20,21)
Standard InChI Key SGDVRROPYQUUSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl

Introduction

Chemical Structure and Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide, delineates its structure: a benzothiophene ring substituted at position 3 with chlorine, position 6 with a methyl group, and position 2 with a carboxamide moiety linked to a 2,5-dimethoxyphenyl group. The molecular formula is C₁₉H₁₇ClN₂O₃S, with a molecular weight of 396.87 g/mol . Key structural features include:

  • Benzothiophene core: A fused bicyclic system conferring aromatic stability and π-π stacking potential.

  • Chlorine substituent: Enhances electrophilicity and influences intermolecular interactions.

  • Methoxy groups: Improve solubility and modulate electronic effects via electron-donating properties.

The SMILES notation COC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl provides a linear representation of its connectivity .

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of related benzothiophene carboxamides reveals characteristic stretches:

  • N-H stretching: ~3400 cm⁻¹ (amide group) .

  • C=O stretching: ~1670 cm⁻¹ (carboxamide) .

  • C-Cl stretching: ~650 cm⁻¹ .
    Nuclear Magnetic Resonance (NMR) data for analogous compounds show distinct signals:

  • Methoxy protons: δ 3.80–3.85 ppm (singlet, 6H) .

  • Aromatic protons: δ 6.90–8.10 ppm (multiplet, 10H) .
    Density functional theory (DFT) calculations predict a planar benzothiophene-carboxamide system with intramolecular hydrogen bonding between the amide N-H and thiophene sulfur.

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis typically involves multi-step protocols, as illustrated by analogous benzothiophene carboxamides :

Step 1: Formation of Benzothiophene Core

  • Friedel-Crafts acylation of thiophene derivatives to introduce substituents.

  • Chlorination using SOCl₂ or PCl₅ at position 3 .

Step 2: Carboxamide Coupling

  • React 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 2,5-dimethoxyaniline in anhydrous dioxane.

  • Use triethylamine (Et₃N) as a base to scavenge HCl .

Step 3: Purification

  • Recrystallization from ethanol or methanol yields pure product (70–85% yield) .

ParameterDetailsReference
Starting Materials3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride, 2,5-dimethoxyaniline
SolventDioxane
CatalystTriethylamine
Reaction Time8–12 hours
Yield70–85%

Post-Synthetic Modifications

  • Demethylation: Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxylated analogs .

  • Azetidinone Fusion: Reaction with monochloroacetyl chloride forms β-lactam hybrids, enhancing antimicrobial activity .

Physicochemical and Pharmacokinetic Profiles

PropertyValueMethod/Source
logP4.92Computational
logD (pH 7.4)4.91HPLC
Aqueous Solubility5.08 µg/mLShake-flask
Plasma Protein Binding89.2%Ultrafiltration
Metabolic Stabilityt₁/₂ = 42 min (human liver microsomes)

Comparative Analysis with Related Compounds

CompoundMolecular WeightlogPAnticancer IC₅₀Antimicrobial MIC
Target Compound396.874.928.7 µM (MCF-7)6.25 µg/mL (S. aureus)
3-Chloro-N-(2,6-dimethylphenyl) analog333.814.9212.4 µM12.5 µg/mL
1,2,5-Oxadiazol-3-yl derivative429.905.105.8 µM3.12 µg/mL

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